methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes a pyranone ring, multiple fluorine atoms, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate involves multiple steps. One common method includes the reaction of 4-hydroxy-6-methyl-2-pyrone with difluoromethyl sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include the modulation of oxidative stress and the inhibition of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: A simpler analog with similar structural features but lacking the fluorine atoms and sulfanyl group.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another pyran derivative with different substituents.
Uniqueness
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is unique due to its combination of fluorine atoms and a sulfanyl group, which impart distinct chemical and physical properties. These features make it valuable for specific applications where high reactivity and stability are required.
Biological Activity
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound suggests it may possess various pharmacological properties due to the presence of functional groups that can interact with biological systems. This article aims to consolidate current knowledge regarding its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Difluoromethyl group : May enhance lipophilicity and biological activity.
- Hydroxy and keto groups : Potential sites for hydrogen bonding and interaction with biological macromolecules.
- Thioether linkage : Could play a role in redox reactions or enzyme interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can scavenge free radicals. A study demonstrated that related pyran derivatives showed a notable reduction in oxidative stress markers in vitro .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds containing the pyran ring have been reported to exhibit antifungal and antibacterial effects. For instance, derivatives of 4-hydroxy-6-methyl-2H-pyran have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays using cancer cell lines demonstrated that related compounds could induce apoptosis and inhibit cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and death .
Study 1: Antioxidant Activity Evaluation
A recent study evaluated the antioxidant capacity of several pyran derivatives using DPPH and ABTS assays. This compound was found to have an IC50 value comparable to well-known antioxidants like ascorbic acid, indicating strong potential for further development in nutraceutical applications .
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 15 |
Methyl Pyran Derivative | 18 |
Control (No Treatment) | N/A |
Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
Properties
Molecular Formula |
C11H9F5O5S |
---|---|
Molecular Weight |
348.24 g/mol |
IUPAC Name |
methyl 2-[difluoro-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanylmethyl]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H9F5O5S/c1-4-3-5(17)6(8(18)21-4)22-11(15,16)7(9(19)20-2)10(12,13)14/h3,7,17H,1-2H3 |
InChI Key |
BIEJSUXKRKPABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)SC(C(C(=O)OC)C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.